molecular formula C18H11Cl2FN6O B2820681 3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890940-52-0

3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2820681
CAS No.: 890940-52-0
M. Wt: 417.23
InChI Key: NGHLYFHIKYKKPK-UHFFFAOYSA-N
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Description

3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the Benzohydrazide Moiety: This step involves the condensation of the pyrazolo[3,4-d]pyrimidine derivative with a benzohydrazide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to inhibit specific enzymes or receptors is of particular interest.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to ATP-binding sites, potentially inhibiting kinase activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzohydrazide: Similar in structure but lacks the pyrazolo[3,4-d]pyrimidine core.

    4-Fluorophenylpyrazole: Contains the fluorophenyl group but differs in the rest of the structure.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives exist with different substituents, offering a range of biological activities.

Uniqueness

The uniqueness of 3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide lies in its combined structural features, which confer specific biological activities not seen in simpler analogs. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

Biological Activity

3,4-Dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C18H11Cl2FN6O
  • Molecular Weight : 417.2 g/mol
  • CAS Number : 890940-52-0

Anticancer Activity

Research has shown that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. A study highlighted that a related compound with a similar structure demonstrated high inhibitory activity against various tumor cell lines. For instance:

  • IC50 Values :
    • A549 (lung cancer): 2.24 µM
    • MCF-7 (breast cancer): 1.74 µM
    • HepG2 (hepatoma): Not specified but noted for activity.

These values indicate that the compound is more effective than doxorubicin in certain cases, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Control (Doxorubicin)
A5492.249.20
MCF-71.74Not specified
HepG2Not specifiedNot specified

The mechanism of action for this compound involves several pathways:

  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound can significantly induce apoptosis in A549 cells at low micromolar concentrations.
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for targeted cancer therapies .
  • Cell Cycle Arrest : Preliminary data suggest that it might interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.

Structure-Activity Relationship (SAR)

The structural components of the compound are crucial for its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine core is essential for its anticancer properties. Variations in substitution patterns have been shown to affect potency significantly:

  • Analog Studies : Substituting different groups on the pyrazolo scaffold alters the IC50 values considerably. For example, changing the fluorophenyl group decreases the anti-proliferative activity .

Table 2: Structure-Activity Relationship Insights

Compound VariantKey SubstituentIC50 Change
Parent Compound4-FluorophenylBaseline
Analog A2-MethylphenylIncreased IC50
Analog BNo substituentDecreased potency

Case Studies

Several case studies have investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced lung cancer.
  • Breast Cancer Research : In vitro studies indicated that compounds similar to this compound could effectively target resistant breast cancer cells.

Properties

IUPAC Name

3,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN6O/c19-14-6-1-10(7-15(14)20)18(28)26-25-16-13-8-24-27(17(13)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHLYFHIKYKKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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